molecular formula C16H24N2O2 B5027833 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide

1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide

Cat. No. B5027833
M. Wt: 276.37 g/mol
InChI Key: KQOHJTTWXGFPLO-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as BMEP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMEP belongs to the class of piperidinecarboxamide compounds and has been found to exhibit a range of biological activities, including analgesic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on the opioid and serotonergic systems in the brain. 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to bind to the mu-opioid receptor, which is involved in pain relief, and the serotonin transporter, which is involved in mood regulation. By modulating these systems, 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide may be able to produce its analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide has been found to produce a range of biochemical and physiological effects, including pain relief, anxiety reduction, and mood enhancement. It has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in reward and mood regulation. 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide is its high yield and purity, which makes it suitable for further studies. Additionally, 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide has been found to be well-tolerated in animal studies, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of research is the development of novel analogs of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide in the treatment of drug addiction. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide and its potential therapeutic applications in pain, anxiety, and depression disorders.

Synthesis Methods

The synthesis of 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide involves a series of chemical reactions, starting with the reaction of 4-piperidone with benzyl bromide to form 1-benzyl-4-piperidone. This intermediate is then reacted with ethyl 2-bromoacetate to form 1-benzyl-4-piperidone-2-carboxylate, which is subsequently converted to 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide by treatment with sodium methoxide and methanol. The final product is obtained in high yield and purity, making it suitable for further studies.

Scientific Research Applications

1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. Several studies have shown that 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide exhibits analgesic effects in animal models of acute and chronic pain. It has also been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression disorders. Additionally, 1-benzyl-N-(2-methoxyethyl)-4-piperidinecarboxamide has been studied for its potential use in drug addiction treatment due to its ability to modulate the reward pathway in the brain.

properties

IUPAC Name

1-benzyl-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-12-9-17-16(19)15-7-10-18(11-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOHJTTWXGFPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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